molecular formula C9H16O3 B14270554 Hept-4-en-3-yl methyl carbonate CAS No. 174706-98-0

Hept-4-en-3-yl methyl carbonate

Cat. No.: B14270554
CAS No.: 174706-98-0
M. Wt: 172.22 g/mol
InChI Key: AUZDLHOKAMZBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hept-4-en-3-yl methyl carbonate is an organic compound characterized by the presence of a carbonate ester functional group attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-4-en-3-yl methyl carbonate can be synthesized through the reaction of hept-4-en-3-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonate ester linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Hept-4-en-3-yl methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The double bond in the heptene chain can be oxidized to form epoxides or diols.

    Reduction: The carbonate ester group can be reduced to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

Hept-4-en-3-yl methyl carbonate has found applications in various scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

Hept-4-en-3-yl methyl carbonate can be compared with other carbonate esters such as ethyl carbonate and propyl carbonate. While these compounds share similar functional groups, this compound is unique due to the presence of the heptene chain, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science.

Comparison with Similar Compounds

  • Ethyl carbonate
  • Propyl carbonate
  • Butyl carbonate

Properties

CAS No.

174706-98-0

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

hept-4-en-3-yl methyl carbonate

InChI

InChI=1S/C9H16O3/c1-4-6-7-8(5-2)12-9(10)11-3/h6-8H,4-5H2,1-3H3

InChI Key

AUZDLHOKAMZBFX-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(CC)OC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.